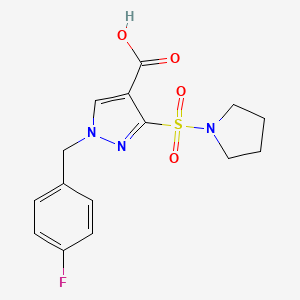
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” includes a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzamide group carries a trifluoromethyl (-CF3) substituent.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 80.0±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 205.6±3.0 cm3 . It also has a surface tension of 60.2±3.0 dyne/cm and a polarizability of 31.7±0.5 10-24 cm3 .Applications De Recherche Scientifique
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored benzamide derivatives, including those related to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their potential as antidiabetic agents. They identified a compound, KRP-297, which emerged as a promising candidate for diabetes mellitus treatment due to its structure-activity relationship (Nomura et al., 1999).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to this compound, for their gelation behavior. They discovered that certain amides exhibited stable gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science (Yadav & Ballabh, 2020).
Synthesis Methodologies
Saeed (2009) reported the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . The study demonstrated a cleaner, more efficient, and faster method for synthesizing these compounds compared to traditional methods (Saeed, 2009).
Corrosion Inhibition
Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They found that these inhibitors offered higher stability and efficiency against steel corrosion than other benzothiazole family inhibitors, which could include compounds like this compound (Hu et al., 2016).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structure to the target compound, showed significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQIJBZLZWHRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)






![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)






